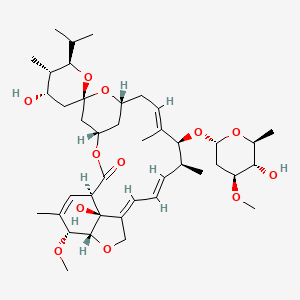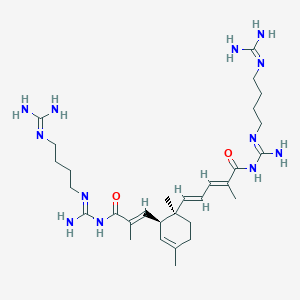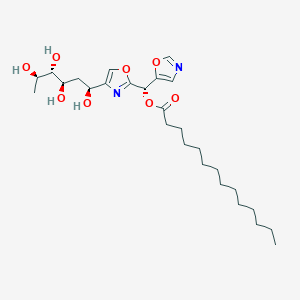
Diuredosan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diuredosan is a unique chemical compound identified by the FDA’s Global Substance Registration System. This system assigns a Unique Ingredient Identifier (UNII) to substances based on their scientific identity characteristics. The UNII does not imply any regulatory review or approval but serves as a standardized identifier for substances used in various industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diuredosan involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Common synthetic routes include:
In-solution Digestion: This method involves the digestion of precursor compounds in a solution, followed by purification and isolation of the desired product.
Filter-Aided Sample Preparation: This technique uses filters to aid in the preparation and purification of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the synthesis process and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diuredosan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Diuredosan has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Diuredosan involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Unii-fys6T7F842: This compound exerts its effects through the inhibition of tumor necrosis factor-alpha (TNF-α), a key player in inflammatory processes.
Ulixertinib: A reversible, ATP-competitive inhibitor of ERK1/2, used in the treatment of various tumors.
Uniqueness
Diuredosan is unique in its specific molecular interactions and the pathways it affects. Unlike other similar compounds, it may have distinct binding affinities and effects on different molecular targets, making it valuable for specific research and therapeutic applications .
Eigenschaften
Molekularformel |
C19H25N4O7PS |
|---|---|
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-3-[2-[(4-methylphenyl)sulfonylcarbamoylamino]phenyl]urea |
InChI |
InChI=1S/C19H25N4O7PS/c1-4-29-31(26,30-5-2)22-18(24)20-16-8-6-7-9-17(16)21-19(25)23-32(27,28)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3,(H2,21,23,25)(H2,20,22,24,26) |
InChI-Schlüssel |
UJKXMQPFPMPFEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(NC(=O)NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)OCC |
Synonyme |
diethyl(thio(o-(3-(p-tolylsulfonyl)ureido)phenyl)carbamoyl)phosphoramidate diuredosan Sansalid uredofos uredofos disodium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(2E)-7-(3,4-methylenedioxyphenyl)-2-heptenoyl]pyrrolidine](/img/structure/B1247064.png)




![(10S,13S)-5-[(1S,2S)-2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B1247073.png)
![(4R)-4-[(3R,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1247076.png)
